molecular formula C12H24N2O3 B8402932 tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

Cat. No.: B8402932
M. Wt: 244.33 g/mol
InChI Key: WXQMQAMXMZTBAB-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group, a methoxy group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the piperidine ring and introduce the substituents through a series of reactions such as alkylation, reduction, and esterification. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The tert-butyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the aminomethyl group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme-substrate interactions, as its structure can mimic natural substrates. It can also be used in the development of enzyme inhibitors or activators.

Medicine

In medicine, this compound may have potential applications as a drug candidate or a pharmacological tool. Its unique structure allows for the exploration of new therapeutic targets and the development of novel treatments.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique reactivity and structural features make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy group can participate in hydrophobic interactions. The tert-butyl ester can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3S,4R)-4-(hydroxymethyl)-3-methoxypiperidine-1-carboxylate
  • tert-Butyl(3S,4R)-4-(aminomethyl)-3-ethoxypiperidine-1-carboxylate
  • tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl(3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This unique structure allows for specific interactions with biological targets and distinct reactivity in chemical reactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-(aminomethyl)-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-6-5-9(7-13)10(8-14)16-4/h9-10H,5-8,13H2,1-4H3/t9-,10-/m1/s1

InChI Key

WXQMQAMXMZTBAB-NXEZZACHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)CN

Origin of Product

United States

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